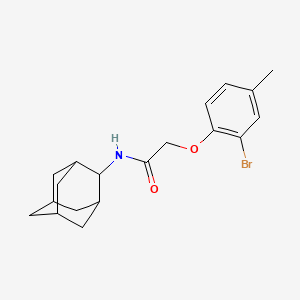![molecular formula C15H17ClN4O B6010741 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010741.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, commonly known as CP-122,721, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
作用機序
CP-122,721 acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The 5-HT2A receptor is involved in the regulation of serotonin release and is a target for many psychiatric drugs. CP-122,721 binds to the 5-HT2A receptor and blocks its activity, leading to a decrease in serotonin release. This mechanism of action is believed to be responsible for the anxiolytic and anti-depressant effects of CP-122,721.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction. CP-122,721 has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is a brain region involved in the regulation of mood and behavior.
実験室実験の利点と制限
CP-122,721 is a relatively selective antagonist of the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, like many other drugs, CP-122,721 has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. These limitations can make it difficult to administer CP-122,721 in animal models, and may limit its potential use in clinical trials.
将来の方向性
There are several future directions for the study of CP-122,721. One potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to explore its mechanism of action in greater detail, particularly its effects on other neurotransmitter systems such as dopamine and norepinephrine. Additionally, further research is needed to optimize the pharmacokinetic properties of CP-122,721 to improve its efficacy and potential use in clinical trials.
Conclusion:
In conclusion, CP-122,721 is a promising compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selective antagonism of the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, further research is needed to optimize its pharmacokinetic properties and explore its potential use in the treatment of drug addiction and withdrawal symptoms.
合成法
CP-122,721 can be synthesized through a multi-step process starting from 4-chlorobenzaldehyde and 1-piperazine. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with 1-piperazine in the presence of sodium ethoxide to form CP-122,721.
科学的研究の応用
CP-122,721 has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and anti-depressant effects in preclinical studies. CP-122,721 has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-10-14(21)18-15(17-11)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKJDTLACPLWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6010664.png)
![5-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6010669.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6010670.png)

![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)
![(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6010691.png)
![methyl 5-(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6010692.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6010700.png)
![ethyl 4-(aminocarbonyl)-5-({[(3-chlorophenyl)amino]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B6010712.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B6010716.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6010732.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6010750.png)
![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6010756.png)